cobalt;molybdenum
Description
Electronic Structure Modulation in Co-Mo Sulfides
Experimental studies reveal that introducing cobalt into molybdenum disulfide (MoS₂) lattices reduces the energy barrier for water dissociation. In a core-shell MoS₂/CoS heterostructure (MCS-1), cobalt sulfides facilitate the initial Volmer step (H₂O + e⁻ → H + OH⁻) by polarizing water molecules, while molybdenum sulfides optimize hydrogen adsorption free energy (ΔGH) to near-thermoneutral values. Density functional theory (DFT) calculations show that CoS incorporation lowers the ΔGH* of edge sulfur sites from +0.18 eV (pure MoS₂) to –0.04 eV, enabling efficient Heyrovsky/Tafel steps.
Role of Oxidized Mo Species
In situ Raman and electron paramagnetic resonance (EPR) spectroscopy demonstrate that Mo³⁺ oxo-species dominate under HER conditions in Ni-Co-Mo ternary systems. These oxidized Mo centers exhibit dual functionality:
- Stabilizing hydroxyl intermediates to prevent site blocking
- Providing low-coordination sites for hydrogen recombination
Comparative studies show ternary Ni-Co-Mo electrodes achieve current densities of 200 mA cm⁻² at 1.63 V in anion exchange membrane electrolyzers, outperforming binary analogs by 27%.
Table 1: HER Performance of Co-Mo Catalysts in 1 M KOH
| Catalyst | Overpotential @10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability (h @100 mA cm⁻²) |
|---|---|---|---|
| MoS₂/CoS (MCS-1) | 64 | 48 | >500 |
| Ni-Co-Mo | 98 | 53 | 300 |
| Co₄Mo₂@NC | 218 | 85 | 50 |
Properties
CAS No. |
922735-41-9 |
|---|---|
Molecular Formula |
CoMo2 |
Molecular Weight |
250.8 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.2Mo |
InChI Key |
JOGWQPMNOLMVEU-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Characterization
The synthesis of Co₃Mo₃N begins with the preparation of a cobalt molybdate precursor, CoMoO₄. A stoichiometric mixture of ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in deionized water, heated to 85°C for 5 hours, and filtered to obtain a purple precipitate. Calcination at 500°C for 5 hours yields crystalline CoMoO₄, confirmed by XRD alignment with PDF 00-021-0868. The material exhibits a low surface area of 7 m²·g⁻¹, characteristic of well-crystallized oxides.
Ammonolysis Conditions and Phase Formation
Ammonolysis is conducted under pure NH₃ flow (100 mL·min⁻¹) using a controlled temperature ramp: 5.6°C·min⁻¹ to 357°C, 0.2°C·min⁻¹ to 447°C, and 2.1°C·min⁻¹ to 785°C, followed by a 5-hour dwell. This gradual heating prevents precursor decomposition and ensures complete nitridation. The product, Co₃Mo₃N, adopts a cubic η-6 carbide structure (Fd3̅m) with nitrogen occupying the 16c Wyckoff sites. Neutron diffraction refinements confirm a lattice parameter of a = 11.0245(7) Å and nitrogen content of 3.0 ± 0.1 wt%, matching theoretical values.
Table 1: Structural Parameters of Cobalt Molybdenum Compounds
| Compound | Crystal System | Space Group | Lattice Parameter (Å) | Unit Cell Volume (ų) |
|---|---|---|---|---|
| Co₃Mo₃N | Cubic | Fd3̅m | 11.0245(7) | 1339.94(5) |
| Co₃Mo₃C | Cubic | Fd3̅m | 11.0576(2) | 1352.03(6) |
| Co₆Mo₆C | Cubic | Fd3̅m | 10.9071(1) | 1297.57(5) |
Catalytic Performance of Co₃Mo₃N
Co₃Mo₃N demonstrates high ammonia synthesis activity at 400°C, achieving a rate of 489 ± 17 μmol·g⁻¹·h⁻¹ under 75 vol% H₂/N₂ at ambient pressure. This activity correlates with nitrogen’s presence in the 16c sites, which facilitate nitrogen dissociation and hydrogenation. Post-reaction XRD analysis confirms structural stability, with no phase decomposition observed during 45-hour tests.
Carburization Routes to Cobalt Molybdenum Carbides
Synthesis of Co₃Mo₃C from Nitride Precursors
Co₃Mo₃C is prepared by carburizing Co₃Mo₃N under 20 vol% CH₄/H₂ at 700°C for 2 hours. The temperature ramp involves heating to 350°C at 6°C·min⁻¹, followed by 1°C·min⁻¹ to 700°C. This process replaces lattice nitrogen with carbon, yielding a cubic phase (a = 11.0576 Å) with carbon occupying the 8a Wyckoff sites. Elemental analysis confirms a carbon content of 4.2 ± 0.1 wt%, consistent with theoretical predictions.
Induction Period and Steady-State Activity
Unlike the nitride, Co₃Mo₃C requires a 40-minute induction period at 500°C to achieve steady-state ammonia synthesis activity (461 ± 17 μmol·g⁻¹·h⁻¹). In situ XRD reveals gradual nitridation during this period, with the lattice parameter decreasing toward Co₃Mo₃N values. This suggests that residual nitrogen from the reaction atmosphere incorporates into the carbide structure, enhancing activity.
Inactivity of Co₆Mo₆C
Reduction of Co₃Mo₃C under 75 vol% H₂/Ar at 900°C for 5 hours produces Co₆Mo₆C, which exhibits no ammonia synthesis activity at 500°C. The cubic structure (a = 10.9071 Å) lacks nitrogen in the 16c sites, confirming their necessity for catalytic function. The material’s low surface area (3 m²·g⁻¹) further limits reactivity.
Impregnation Methods for Supported Cobalt Molybdenum Catalysts
Carrier Activation and Impregnation Sequence
Supported catalysts are prepared by impregnating alumina-silica carriers (95% Al₂O₃, 5% SiO₂) with sequential solutions of ammonium paramolybdate and cobalt nitrate. The carrier is first activated at 500–600°C for 2–6 hours to enhance adsorbency. Immersion in an ammoniacal ammonium molybdate solution (12–32 g MoO₃/100 mL) is followed by drying (90–110°C) and calcination (500–600°C) to decompose salts to MoO₃. A second impregnation with cobalt nitrate (4–23 g CoO/100 mL) and subsequent calcination yields CoO-MoO₃/Al₂O₃-SiO₂.
Table 2: Impregnation Parameters for Supported Catalysts
| Parameter | Molybdenum Solution | Cobalt Solution |
|---|---|---|
| Concentration Range | 12–32 g MoO₃/100 mL | 4–23 g CoO/100 mL |
| Calcination Temperature | 500–600°C | 500–600°C |
| Reduction Temperature | 700–1100°F | 700–1100°F |
Reduction and Catalytic Applications
The final catalyst is reduced in H₂ at 700–1100°F to activate metallic cobalt and molybdenum species. This material demonstrates efficacy in hydrocarbon conversions, including hydrodesulfurization and denitrogenation, with regeneration via oxidative removal of carbonaceous deposits at 800–1050°F. The impregnation sequence (Mo first, then Co) optimizes metal dispersion, as evidenced by consistent activity across multiple regeneration cycles.
Comparative Analysis of Synthesis Methods
Structural Evolution and Nitrogen Incorporation
Ammonolysis produces nitrides with nitrogen in the 16c sites, while carburization yields carbides requiring in situ nitridation for catalytic activity. The 0.33 Å lattice expansion in Co₃Mo₃C compared to Co₃Mo₃N reflects carbon’s larger atomic radius. Supported catalysts avoid lattice incorporation, instead relying on surface Mo-Co oxide clusters for reactivity.
Temperature and Kinetic Considerations
Co₃Mo₃N operates effectively at 400°C, whereas Co₃Mo₃C requires 500°C due to slower nitrogen adsorption kinetics. Supported catalysts demand even higher temperatures (700–1100°F) for hydrocarbon conversions, highlighting the energy-intensity of redox processes on oxide surfaces.
Surface Area and Activity Correlation
Low surface areas (3–18 m²·g⁻¹) in unsupported compounds limit their applicability to gas-phase reactions. Supported systems mitigate this through high-surface-area carriers (150–300 m²·g⁻¹), enabling efficient reactant access to active sites.
Chemical Reactions Analysis
Types of Reactions
Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide (H₂S), thiols, and alcohols. For example, cobalt-molybdenum sulfides can catalyze the formation of C-S bonds through borrowing hydrogen mechanisms . Oxidation reactions often involve oxygen or air as the oxidizing agent, while reduction reactions may use hydrogen or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions. For instance, the reaction of cobalt-molybdenum sulfides with alcohols can produce thioethers . In hydrodesulfurization processes, the primary products are hydrogen sulfide and desulfurized hydrocarbons .
Scientific Research Applications
Cobalt-molybdenum compounds are utilized in a variety of applications, notably as catalysts in the petroleum and plastics industries, and in solar cells . They are often used in combination with a carrier material such as alumina .
Catalyst Preparation
The preparation of supported cobalt-molybdenum oxide catalysts often involves impregnation of a carrier material in two separate steps .
- A suitable carrier, such as activated alumina, alumina-silica, or titania, is immersed in an aqueous solution of a soluble molybdenum-containing salt, such as ammoniacal ammonium molybdate .
- The impregnated carrier is drained, dried, and heated to decompose or oxidize the molybdenum-containing salt, forming molybdic oxide .
- The carrier supporting the molybdic oxide is then immersed in an aqueous solution of a soluble cobalt-containing salt, such as cobaltous nitrate .
- The reimpregnated carrier is drained, dried, and heated to decompose or oxidize the cobalt-containing salt, forming cobalt oxide .
The concentration of the molybdenum-containing impregnation solutions ranges from about 12 to 32 g of /100 ml when using alumina or alumina-silica carriers to achieve a final catalyst composition of about 6 to 16% of . For cobalt impregnation solutions, the concentration ranges from about 4 to 23 g of CoO/100 ml to obtain a final catalyst composition containing from about 2 to 6% by weight of CoO .
Case Studies
- Hydrodesulfurization: Sulfided cobalt-molybdenum catalysts on alumina are used to remove sulfur from crude petroleum, a critical process in oil and petroleum refining .
- Selective Oxidation: Molybdenum-based catalysts are used in the production of acrylonitrile, a raw material for plastics and fibers, through the selective oxidation of propene, ammonia, and air .
- Nitrogen Isotopic Exchange: Nitrogen isotopic exchange has been applied to the cobalt molybdenum nitride system to characterize its reactivity .
- Deep-Sea Mining: Cobalt and molybdenum are among the materials extracted via deep-sea mining .
Mechanism of Action
The mechanism of action of cobalt and molybdenum compounds varies depending on their application. In catalysis, these compounds often function by providing active sites for reactants to adsorb and react. For example, in hydrodesulfurization, cobalt and molybdenum sulfides facilitate the cleavage of C-S bonds in sulfur-containing compounds . The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-sulfur bonds .
Comparison with Similar Compounds
Cobalt Molybdenum Nitride (Co-Mo-N) vs. Molybdenum Nitride (Mo-N)
Co-Mo-N catalysts outperform pure Mo-N in NO reduction and ammonia synthesis. For example:
- NO Reduction: Co-Mo-N achieves 90% NO conversion at 350°C, compared to 70% for Mo-N under identical conditions .
- Ammonia Synthesis : Co₃Mo₃N exhibits a lower activation barrier (1.2 eV) than Fe₃Mo₃N (1.5 eV) and Ta₃N₅ (1.8 eV), attributed to optimized nitrogen adsorption on Co-Mo active sites .
- Thermal Stability : Chromium-modified Co-Mo-N retains 85% activity after 100 hours at 500°C, while unmodified Co-Mo-N degrades to 60% .
Table 1: Comparison of Metal Nitrides in Catalysis
Comparison with Nickel-Molybdenum Catalysts
In hydrodeoxygenation (HDO) of bio-oil, Co-Mo catalysts achieve 95% oxygen removal efficiency, surpassing Ni-Mo catalysts (85%) due to stronger hydrogenation activity .
Oxide and Alloy Systems
Cobalt-Molybdenum Alloys vs. Nickel-Based Superalloys
Co-Cr-Mo alloys exhibit superior high-temperature creep resistance compared to Ni-based alloys (e.g., INCONEL 713 LC):
Table 2: High-Temperature Performance of Alloys
| Alloy | Key Components | Melting Point (°C) | Creep Strain (800°C/200 MPa) | Reference |
|---|---|---|---|---|
| Co-Cr-Mo | Co, Cr, Mo | 1350–1450 | 0.5% | |
| INCONEL 713 LC | Ni, Nb, Mo | 1320–1350 | 1.2% | |
| MAR-M247 | Co, W, Ta | 1280–1340 | 1.5% |
Molybdenum-Doped Cobalt Ferrite (CFMO) vs. Pure Cobalt Ferrite (CFO)
Mo doping (CoFe₂₋ₓMoₓO₄) enhances dielectric properties for sensor applications:
- Dielectric Constant : CFMO (x=0.3) shows a dielectric constant of 450 at 1 kHz, versus 120 for pure CFO .
- Structural Changes : Mo incorporation increases lattice parameter (8.3 Å vs. 8.1 Å) and grain size (2.5 µm vs. 1.8 µm) .
Environmental and Toxicological Considerations
Q & A
Q. What are the most effective methods for synthesizing cobalt-molybdenum (Co-Mo) catalysts, and how do synthesis parameters influence their structural properties?
Answer: Co-Mo catalysts are typically synthesized via co-precipitation, sol-gel, or chemical vapor deposition (CVD). Key parameters include precursor molar ratios (e.g., Co:Mo), calcination temperature, and reduction conditions. For example, response surface methodology (RSM) with central composite design can optimize synthesis variables (e.g., temperature, pH) to maximize catalyst yield and dispersion . X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis are critical for characterizing crystallinity, surface area, and pore structure. A cubic model (R² = 0.9752) has been validated for predicting catalyst yield under varying conditions .
Q. How do cobalt and molybdenum synergistically enhance catalytic activity in hydrogen evolution reactions (HER)?
Answer: The synergy arises from electronic interactions between Co and Mo atoms, where Mo stabilizes Co in higher oxidation states, improving charge transfer. Electrochemical impedance spectroscopy (EIS) and Tafel slope analysis reveal that Co-Mo alloys reduce HER overpotentials by 30–50 mV compared to pure metals . Neutron diffraction studies confirm mixed close-packed structures (e.g., Co₀.₆Mo₁.₄N₂ in space group P6₃/mmc), which expose active sites for proton adsorption .
Q. What characterization techniques are essential for validating the purity and homogeneity of Co-Mo alloys?
Answer:
- XRD : Identifies crystallographic phases and detects impurities (e.g., unreacted metallic Co or Mo).
- X-ray photoelectron spectroscopy (XPS) : Determines oxidation states (e.g., Mo³⁺ vs. Mo⁴⁺) and surface composition.
- Energy-dispersive X-ray spectroscopy (EDS) : Maps elemental distribution to confirm homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported HER mechanisms for Co-Mo electrocatalysts?
Answer: Contradictions often stem from differences in experimental conditions (e.g., pH, electrolyte composition) or surface oxidation states. A systematic approach includes:
- In-situ Raman spectroscopy : Monitors intermediate species during HER.
- Density functional theory (DFT) : Predicts adsorption energies for H* on Co-Mo surfaces.
- Cross-validation : Compare results across multiple studies using standardized testing protocols (e.g., rotating disk electrode setups under H₂ atmosphere) .
Q. What experimental designs are optimal for studying wear resistance in Co-Mo biomedical alloys?
Answer: Sobol sequence design maximizes parameter coverage (e.g., cutting speed, feed rate) while minimizing trials. Gaussian process regression models can predict tool wear progression in Co-Cr-Mo alloys (ASTM F75) with >90% accuracy. Force measurement filtering (e.g., non-contact phase exclusion) improves signal-to-noise ratios in tribological studies .
Q. How can researchers address reproducibility challenges in Co-Mo catalyst synthesis?
Answer:
- Detailed protocols : Document calcination ramps, precursor purity, and reduction gas flow rates.
- Supporting information : Provide raw XRD/EIS data and statistical codes (e.g., ANOVA tables) in supplementary materials .
- Inter-lab validation : Collaborate to test synthesis reproducibility under controlled conditions .
Q. What advanced statistical methods are suitable for analyzing synergistic effects in Co-Mo systems?
Answer:
- Multivariate ANOVA : Identifies significant interactions between synthesis variables (e.g., Co/Mo ratio vs. temperature).
- Principal component analysis (PCA) : Reduces dimensionality in datasets linking structural properties (e.g., surface area) to catalytic activity .
- Machine learning : Predicts optimal Co-Mo compositions for target applications (e.g., HER, hydrodesulfurization) using historical data .
Methodological Considerations
Q. How should researchers design studies to isolate the environmental toxicity of molybdenum in Co-Mo alloys?
Answer:
- Controlled leaching experiments : Simulate physiological or environmental conditions (e.g., pH 4–9, 37°C) and quantify Mo release via inductively coupled plasma mass spectrometry (ICP-MS).
- In-vitro models : Use cell lines (e.g., HEK293) to assess cytotoxicity, ensuring consistency with ISO 10993-5 standards .
Q. What strategies mitigate bias in Co-Mo alloy performance studies?
Answer:
- Blinded testing : Separate synthesis and characterization teams to prevent confirmation bias.
- Negative controls : Include pure Co and Mo samples to benchmark alloy performance .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or publication bias .
Data Interpretation and Reporting
Q. How should conflicting data on Co-Mo phase diagrams be reconciled in publications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
